2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
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Overview
Description
The compound “2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a methoxyphenoxy group, a dimethyl group, and a (4-methylphenyl)sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the methoxyphenoxy and (4-methylphenyl)sulfonyl groups, and the methylation of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The exact structure would depend on the specific synthetic route used and the reaction conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl group. The pyridine ring might undergo reactions such as electrophilic substitution or metal-catalyzed cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Polymer Synthesis and Properties
A novel diamine containing pyridine and trifluoromethylphenyl groups was synthesized and utilized in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers showcased excellent solubility, high thermal stability, and desirable mechanical properties, making them suitable for high-performance materials (Liu et al., 2013).
Crystal Structures of Pyridine Derivatives
The synthesis and crystal structures of certain pyridine derivatives, including their interactions with other compounds and metals, have been extensively studied. These investigations provide insights into the molecular arrangements and potential applications in material science and chemistry (Ma et al., 2018).
Chemical Synthesis and Modifications
Various chemical synthesis methods and modifications involving pyridine derivatives have been explored, showcasing the versatility of these compounds in chemical reactions and potential applications in pharmaceuticals and other industries (Wen-jun, 2007).
Applications in Material Science
Pyridine derivatives have been investigated for their potential applications in material science, including the synthesis of metal complexes and their structural characterization. These studies are crucial for understanding the interactions and properties of these complexes, which could have applications in catalysis, material fabrication, and more (Sousa et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-14-5-11-19(12-6-14)27(23,24)20-15(2)13-16(3)22-21(20)26-18-9-7-17(25-4)8-10-18/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVFXXZWKGMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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